methyl 3-diphenylphosphanylpropanoate
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Overview
Description
methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine group attached to a propanoate ester. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Methyl 3-(diphenylphosphinyl)propanoate: A related compound with an oxidized phosphine group.
Diphenylphosphine: The parent compound without the ester group.
Uniqueness
methyl 3-diphenylphosphanylpropanoate is unique due to the presence of both a phosphine and an ester group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality enhances its utility in various applications, from catalysis to pharmaceuticals .
Properties
CAS No. |
76734-29-7 |
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Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
methyl 3-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
HCZDSQSBFCVXFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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